molecular formula C6H5N3 B1426061 2-(Pyridazin-4-YL)acetonitrile CAS No. 1142927-95-4

2-(Pyridazin-4-YL)acetonitrile

Cat. No. B1426061
CAS RN: 1142927-95-4
M. Wt: 119.12 g/mol
InChI Key: TVQXLINRIUVLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 2-(Pyridazin-4-YL)acetonitrile were not found, pyridazine synthesis methods have been documented . These methods often involve reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .


Molecular Structure Analysis

The molecular structure of 2-(Pyridazin-4-YL)acetonitrile consists of a pyridazine ring attached to an acetonitrile group. The molecular weight is 119.12 g/mol.


Physical And Chemical Properties Analysis

2-(Pyridazin-4-YL)acetonitrile has a density of 1.085±0.06 g/cm3 (Predicted), a melting point of 52-53 °C, a boiling point of 89-91 °C (Press: 0.1 Torr), and a flash point of 99.3°C . It is slightly soluble in water .

Safety and Hazards

2-(Pyridazin-4-YL)acetonitrile is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is advised to avoid dust formation, breathing vapours, mist or gas, and contact with skin and eyes . In case of exposure, appropriate measures such as washing with plenty of water and seeking medical attention are recommended .

Mechanism of Action

Target of Action

Pyridazinone, a derivative of pyridazine, has been associated with a wide range of pharmacological activities . .

Mode of Action

It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The specific interactions of 2-(Pyridazin-4-YL)acetonitrile with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is plausible that 2-(Pyridazin-4-YL)acetonitrile could have diverse molecular and cellular effects

properties

IUPAC Name

2-pyridazin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQXLINRIUVLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725520
Record name (Pyridazin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridazin-4-YL)acetonitrile

CAS RN

1142927-95-4
Record name (Pyridazin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridazin-4-YL)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyridazin-4-YL)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(Pyridazin-4-YL)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(Pyridazin-4-YL)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(Pyridazin-4-YL)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Pyridazin-4-YL)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.